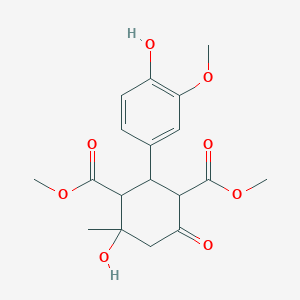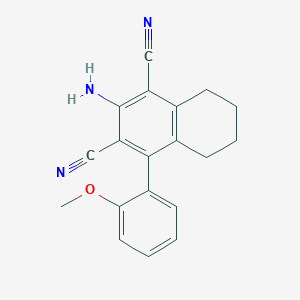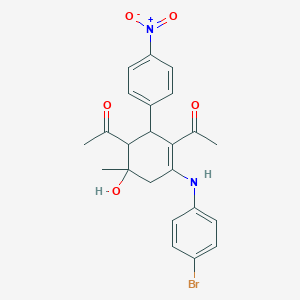
6-bromo-3-ethyl-1,3-benzoxazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-3-ethyl-1,3-benzoxazol-2-one is a heterocyclic organic compound that contains a benzoxazole ring substituted with a bromine atom at the 6th position and an ethyl group at the 3rd position. Benzoxazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-ethyl-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with ethyl bromoacetate, followed by bromination at the 6th position.
-
Step 1: Cyclization
- React 2-aminophenol with ethyl bromoacetate in the presence of a base (e.g., sodium hydroxide) to form 3-ethyl-1,3-benzoxazol-2(3H)-one.
- Reaction conditions: Reflux in ethanol or another suitable solvent.
-
Step 2: Bromination
- Brominate the resulting compound using bromine or a brominating agent (e.g., N-bromosuccinimide) to introduce the bromine atom at the 6th position.
- Reaction conditions: Room temperature or slightly elevated temperature in an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents.
Analyse Chemischer Reaktionen
Types of Reactions
6-bromo-3-ethyl-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols).
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions (e.g., Suzuki coupling) to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., potassium carbonate) in a polar solvent (e.g., DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 6-substituted derivatives.
Oxidation: Formation of oxidized benzoxazole derivatives.
Reduction: Formation of reduced benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Used in the development of materials with specific properties, such as fluorescence.
Wirkmechanismus
The mechanism of action of 6-bromo-3-ethyl-1,3-benzoxazol-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-bromo-1,3-benzoxazol-2(3H)-one: Lacks the ethyl group at the 3rd position.
3-ethyl-1,3-benzoxazol-2(3H)-one: Lacks the bromine atom at the 6th position.
6-chloro-3-ethyl-1,3-benzoxazol-2(3H)-one: Has a chlorine atom instead of bromine at the 6th position.
Uniqueness
6-bromo-3-ethyl-1,3-benzoxazol-2-one is unique due to the presence of both the bromine atom and the ethyl group, which can influence its reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C9H8BrNO2 |
|---|---|
Molekulargewicht |
242.07g/mol |
IUPAC-Name |
6-bromo-3-ethyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C9H8BrNO2/c1-2-11-7-4-3-6(10)5-8(7)13-9(11)12/h3-5H,2H2,1H3 |
InChI-Schlüssel |
YKFKYPCSOUILHM-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)Br)OC1=O |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)Br)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-[2-(benzoylamino)-3-(2-thienyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B407156.png)
![Ethyl 2-{[(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B407158.png)

![2-{[3-cyano-6-(4-fluorophenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B407161.png)
![2-{[3-cyano-6-(4-fluorophenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-(2,6-dimethylphenyl)propanamide](/img/structure/B407163.png)
![2-{4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B407164.png)
![3-amino-4-(4-methoxyphenyl)-6-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B407165.png)
![N-(2-bromo-4-methylphenyl)-2-[(3-cyano-4,6-diphenyl-2-pyridinyl)sulfanyl]acetamide](/img/structure/B407166.png)

![2-[4-(4-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanylacetamide](/img/structure/B407169.png)


![3-amino-N-(2,4-dimethylphenyl)-6-(4-methylphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B407175.png)
